molecular formula C11H15NO2 B8772400 Methyl 4-(2-aminophenyl)butanoate

Methyl 4-(2-aminophenyl)butanoate

Cat. No.: B8772400
M. Wt: 193.24 g/mol
InChI Key: RPKRGKMXEAFIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-aminophenyl)butanoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-(2-aminophenyl)butanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7H,4,6,8,12H2,1H3

InChI Key

RPKRGKMXEAFIOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1,3,4,5-tetrahydro-benzo[b]azepin-2-one (1 g, 6.2 mmol) in MeOH (8 mL), concentrated sulfuric acid (0.5 mL) was added and the mixture was stirred at room temperature for 2 hrs and at 70° C. for an additional hr. The solvent was removed and DCM and water were added. The organic layer was removed and the aqueous layer was basified with sat NaHCO3 and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated in vacuo to yield 4-(2-amino-phenyl)-butyric acid methyl ester (0.93 g). MS [M+H]+: 194.1; tR=1.49 min. (method 1)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Initially charge 715 mg (3.2 mmol) of 4-(2-nitrophenyl)butanoic acid methyl ester in 1.5 ml of ethanol, add 34 mg of palladium on activated carbon (10%) under argon and stir under a hydrogen atmosphere (standard pressure) at RT overnight. In order to complete the reaction, add more palladium on activated carbon and stir at RT under a hydrogen atmosphere for a further 24 h. Filter the catalyst off and concentrate the solution under reduced pressure. 229 mg (37.1% of theory) of the target product are obtained.
Quantity
715 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
34 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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